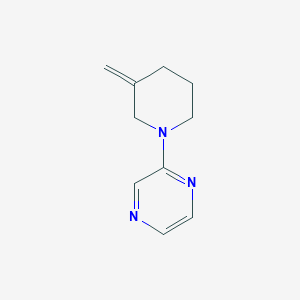

2-(3-Methylidenepiperidin-1-yl)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylidenepiperidin-1-yl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-9-3-2-6-13(8-9)10-7-11-4-5-12-10/h4-5,7H,1-3,6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYHXMBAWIDGZDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methylidenepiperidin 1 Yl Pyrazine and Its Derivatives

Established Synthetic Routes for the Pyrazine (B50134) Ring System

The pyrazine core is a ubiquitous scaffold in numerous biologically active compounds and functional materials. Its synthesis has been extensively studied, leading to a variety of reliable methods.

Condensation Reactions of 1,2-Dicarbonyl Compounds with 1,2-Diamines

A cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. jlu.edu.cn This classical approach offers a straightforward route to the pyrazine ring. The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. tandfonline.com

A notable example is the reaction of an α-diketone with a 1,2-diamine, which is widely acknowledged to form the pyrazine ring in protic organic solvents. jlu.edu.cn The versatility of this method allows for the synthesis of a wide array of substituted pyrazines by varying the substituents on both the dicarbonyl and diamine precursors. For instance, the condensation of diacetyl with ethylenediamine (B42938) readily forms 2,3-dimethyl-5,6-dihydropyrazine, which can be oxidized to 2,3-dimethylpyrazine. sciencemadness.org

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield | Reference |

| 1,2-Diketone | 1,2-Diamine | Dihydropyrazine/Pyrazine | Protic organic solvents | Varies | jlu.edu.cn |

| Diacetyl | Ethylenediamine | 2,3-Dimethyl-5,6-dihydropyrazine | Diethyl ether, ice bath then room temp. | Not specified | sciencemadness.org |

| Benzil | Ethylene diamine | 2,3-Diphenylpyrazine | t-BuOK, aqueous methanol, room temp. | High | tandfonline.com |

This table presents examples of condensation reactions for pyrazine synthesis.

Oxidative Dehydrogenation of Dihydropyrazines and Piperazine (B1678402) Derivatives

The aromatization of a pre-formed heterocyclic ring is a common strategy in the synthesis of heteroaromatics. In the context of pyrazines, the oxidative dehydrogenation of dihydropyrazines or piperazines is a key transformation. rsc.org

Dihydropyrazines, often formed in situ from the condensation of 1,2-dicarbonyls and 1,2-diamines, can be readily oxidized to their corresponding pyrazine derivatives. tandfonline.com Various oxidizing agents and catalytic systems have been employed for this purpose.

Furthermore, piperazine, a readily available starting material, can be dehydrogenated to pyrazine, though this typically requires high temperatures and a suitable catalyst. google.com Catalytic systems based on copper-chromium have been reported for this transformation. tandfonline.com Palladium catalysts have also been shown to effectively promote the dehydrogenation of piperazines to pyrazines in high yields. tandfonline.com

| Substrate | Product | Catalyst/Conditions | Yield | Reference |

| Dihydropyrazine | Pyrazine | Air/Oxidizing agent | Varies | tandfonline.com |

| Piperazine | Pyrazine | Copper-chromium | Varies | tandfonline.com |

| Piperazine | Pyrazine | Palladium catalyst | High | tandfonline.com |

This table illustrates the oxidative dehydrogenation routes to pyrazines.

Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These powerful tools have been successfully applied to the functionalization of the pyrazine ring.

The Suzuki-Miyaura coupling is a versatile method for the arylation of halopyrazines. For instance, 2-chloropyrazine (B57796) can be coupled with various arylboronic acids in the presence of a palladium catalyst to afford 2-arylpyrazines. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high yields, with palladium(II) ONO pincer complexes showing excellent activity in H2O/toluene media with a low catalyst loading. researchgate.net

The Sonogashira coupling enables the introduction of alkynyl groups onto the pyrazine scaffold. This reaction typically involves the coupling of a halopyrazine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This method has been widely used in the synthesis of complex molecules containing the pyrazine-alkyne motif.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and is particularly relevant for the synthesis of 2-(3-Methylidenepiperidin-1-yl)pyrazine. This reaction allows for the coupling of a halopyrazine with an amine in the presence of a palladium catalyst. The synthesis of various N-arylpiperazines from aromatic halides and piperazine is a common application of this methodology. nih.gov

| Reaction Type | Pyrazine Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| Suzuki-Miyaura | 2-Chloropyrazine | Arylboronic acid | Pd(II) ONO pincer complexes | 2-Arylpyrazine | High | researchgate.net |

| Sonogashira | Aryl/Vinyl halide | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Aryl/Vinyl-alkyne | Varies | wikipedia.org |

| Buchwald-Hartwig | 2-Chloropyrazine | 3-Methylidenepiperidine | Palladium catalyst | This compound | Plausible | nih.gov |

This table summarizes key metal-catalyzed cross-coupling reactions for pyrazine functionalization.

Green Chemistry and Sustainable Synthetic Approaches for Pyrazine Cores

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis. For pyrazine synthesis, this has led to the development of more environmentally benign and efficient methods.

One such approach involves a one-pot condensation of 1,2-diketones with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.com This method avoids the need for expensive catalysts and harsh reaction conditions, offering a high-yielding and sustainable route to pyrazines. tandfonline.com Another green approach utilizes enzymatic catalysis for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, simplifying the reaction steps and minimizing the use of hazardous reagents. rsc.orgnih.gov

| Green Approach | Reactants | Catalyst/Solvent | Advantages | Reference |

| One-pot condensation | 1,2-Diketones, 1,2-Diamines | t-BuOK / Aqueous methanol | High yield, room temperature, no expensive catalyst | tandfonline.com |

| Enzymatic catalysis | Pyrazine esters, Amines | Lipozyme® TL IM / tert-amyl alcohol | Mild conditions, reduced waste, simplified steps | rsc.orgnih.gov |

This table highlights green and sustainable methods for pyrazine synthesis.

Targeted Synthesis of the 3-Methylidenepiperidine Moiety

The 3-methylidenepiperidine scaffold is a valuable building block in organic synthesis. Its targeted synthesis requires methods that can regioselectively introduce the exocyclic double bond.

Regioselective Functionalization of Piperidine (B6355638) Scaffolds

A prominent method for the synthesis of 3-methylidenepiperidine is the Wittig reaction . This reaction involves the treatment of a ketone or aldehyde with a phosphorus ylide to form an alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com Specifically, the reaction of 3-piperidone with methylenetriphenylphosphorane (B3051586) (Ph3P=CH2) would directly yield 3-methylidenepiperidine. The ylide is typically generated in situ by treating methyltriphenylphosphonium (B96628) bromide or iodide with a strong base like n-butyllithium. masterorganicchemistry.comlibretexts.org

The synthesis of the requisite 3-piperidone can be achieved through various established methods, often starting from pyridine (B92270) derivatives. The nitrogen of the piperidine ring would need to be appropriately protected during the Wittig reaction and subsequently deprotected if the free amine is required for the subsequent coupling step.

| Starting Material | Reagent | Product | Key Transformation | Reference |

| 3-Piperidone | Methylenetriphenylphosphorane | 3-Methylidenepiperidine | Wittig reaction | organic-chemistry.orgwikipedia.org |

| Alkyl halide | Triphenylphosphine (B44618), then strong base | Phosphorus ylide | Ylide formation | masterorganicchemistry.comlibretexts.org |

This table outlines the synthesis of the 3-methylidenepiperidine moiety via the Wittig reaction.

Methodologies for Introducing Exocyclic Double Bonds (Methylidene Groups)

The introduction of an exocyclic methylidene group onto the piperidine ring is a critical transformation, typically achieved by the olefination of a corresponding ketone precursor, N-substituted-3-piperidone. Several powerful methodologies are available for this purpose, each with distinct advantages and mechanistic pathways.

Wittig Reaction

The Wittig reaction is a widely used method for converting ketones and aldehydes into alkenes. libretexts.orglumenlearning.com It involves the reaction of a carbonyl compound with a phosphorus ylide, known as a Wittig reagent. wikipedia.org For the synthesis of a methylidene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is the most common reagent. libretexts.orgwikipedia.org This ylide is typically prepared in situ from its corresponding phosphonium (B103445) salt, methyltriphenylphosphonium bromide, by deprotonation with a strong base like n-butyllithium or sodium amide. lumenlearning.commasterorganicchemistry.com The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. lumenlearning.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the formation of isomeric mixtures that can arise from elimination reactions. lumenlearning.com The reaction is tolerant of various functional groups, although sterically hindered ketones can sometimes result in lower yields. libretexts.org

Peterson Olefination

The Peterson olefination provides an alternative route to alkenes starting from an α-silyl carbanion and a carbonyl compound. wikipedia.orgnumberanalytics.com The reaction proceeds through a β-hydroxysilane intermediate, which can then be eliminated under either acidic or basic conditions to form the alkene. wikipedia.orgorganicchemistrydata.org A significant feature of the Peterson olefination is the ability to control the stereochemistry of the final product by choosing the elimination conditions, as acidic and basic eliminations proceed via anti- and syn-elimination pathways, respectively. wikipedia.org For the introduction of a simple methylidene group, this stereochemical control is not a factor. The required α-silyl carbanion, (trimethylsilyl)methyllithium, is generated by deprotonating (trimethylsilyl)methane or via reaction with (trimethylsilyl)methyl magnesium chloride. organicchemistrydata.org

Julia-Kocienski Olefination

The Julia-Kocienski olefination, a modification of the original Julia olefination, is a powerful method for alkene synthesis that reacts a carbonyl compound with an α-metalated heteroaryl alkyl sulfone. oregonstate.eduorganicreactions.org This one-pot procedure typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes, which is a key consideration for more substituted systems. organic-chemistry.orgalfa-chemistry.com For methylenation, a methyl sulfone derivative, such as 1-phenyl-1H-tetrazol-5-yl methyl sulfone (PT-SO₂Me), is deprotonated with a strong base and reacted with the ketone. The reaction proceeds through a complex mechanism involving an initial addition, a Smiles rearrangement, and subsequent elimination of sulfur dioxide and an aryloxide anion. organicreactions.orgalfa-chemistry.com The Julia-Kocienski olefination is known for its functional group tolerance and reliability. organicreactions.org

Table 1: Comparison of Olefination Methodologies for Methylidene Group Introduction

| Methodology | Key Reagent | Typical Base/Conditions | Key Intermediates | Advantages |

| Wittig Reaction | Methyltriphenylphosphonium salt (Ph₃P⁺CH₃ X⁻) | n-BuLi, NaH, KHMDS | Phosphonium ylide, Oxaphosphetane | Well-established, reliable for methylenation, fixed double bond position. libretexts.orglumenlearning.com |

| Peterson Olefination | (Trimethylsilyl)methyl halide | n-BuLi or Grignard formation | β-hydroxysilane | Mild conditions, byproduct is a silanol (B1196071) which is often easy to remove. organicchemistrydata.orgorganic-chemistry.org |

| Julia-Kocienski Olefination | Heteroaryl methyl sulfone (e.g., PT-SO₂Me) | KHMDS, NaHMDS | β-alkoxysulfone | High functional group tolerance, mild one-pot conditions. organicreactions.orgalfa-chemistry.com |

Convergent and Linear Synthesis Strategies for Integrating Pyrazine and Methylidenepiperidine Fragments

Linear Synthesis

In a linear synthesis, the molecule is constructed in a stepwise fashion, with reagents being added sequentially to a single starting material. For this compound, a possible linear route could begin with a commercially available piperidine derivative.

Route A: Start with a protected 3-piperidone (e.g., N-Boc-3-piperidone). First, introduce the methylidene group using one of the olefination methods described in section 2.2.2. Next, remove the N-Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid). Finally, the resulting 3-methylidenepiperidine is coupled with a suitable 2-halopyrazine (e.g., 2-chloropyrazine) via a nucleophilic aromatic substitution (SₙAr) reaction, often in the presence of a base like triethylamine (B128534) or potassium carbonate.

Convergent Synthesis

Table 2: Comparison of Linear and Convergent Strategies

| Strategy | Description | Advantages | Disadvantages |

| Linear | Stepwise construction on a single molecular backbone. | Straightforward to plan; fewer parallel synthetic lines to manage. | Overall yield is the product of the yields of each step, often resulting in low total yield for long sequences. A failure in a late step compromises the entire synthesis. |

| Convergent | Independent synthesis of key fragments followed by a final coupling reaction. | Higher overall yields are possible; allows for parallel optimization of fragment syntheses; purification can be simpler as intermediates are less complex. | Requires careful planning of the final coupling reaction; may require protection/deprotection strategies for the fragments. |

Chromatographic and Spectroscopic Characterization Protocols for Compound Verification

Following synthesis, rigorous purification and characterization are essential to confirm the identity and purity of this compound.

Chromatographic Purification

Column Chromatography: This is the primary method for purifying the crude product. Silica gel is a common stationary phase for compounds of this type. The mobile phase (eluent) is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). A gradient elution, where the polarity of the solvent system is gradually increased, is often employed to effectively separate the desired product from starting materials, reagents, and byproducts. For pyrazine derivatives, solvent systems such as hexane/ethyl acetate have proven effective. nih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. The compound's retention factor (Rf) value provides an indication of its polarity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR: The proton NMR spectrum would provide key information. The pyrazine ring protons would appear as distinct signals in the aromatic region (typically δ 8.0-8.6 ppm). The two protons of the exocyclic methylidene group would be visible as singlets or narrowly split doublets in the alkene region (δ 4.5-5.0 ppm). The protons on the piperidine ring would appear in the upfield region (δ 1.5-4.0 ppm), with those alpha to the nitrogen atom being the most deshielded.

¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms. The pyrazine carbons would resonate at low field (δ 130-150 ppm). The sp² carbons of the methylidene group would appear around δ 140-145 ppm (quaternary carbon) and δ 110-115 ppm (CH₂ carbon). The piperidine ring carbons would be found at higher field (δ 25-60 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to definitively establish the molecular formula. Using a soft ionization technique like Electrospray Ionization (ESI), the compound would typically be observed as its protonated molecular ion, [M+H]⁺.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Data Type | Predicted Values/Signals |

| ¹H NMR | Chemical Shift (δ, ppm) | ~8.0-8.5 (3H, pyrazine protons), ~4.8-5.0 (2H, =CH₂), ~3.5-4.0 (4H, piperidine CH₂ adjacent to N), ~2.4-2.8 (2H, allylic CH₂), ~1.8-2.2 (2H, piperidine CH₂) |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~130-155 (pyrazine carbons), ~142 (quaternary C=CH₂), ~112 (=CH₂), ~45-55 (piperidine carbons adjacent to N), ~25-35 (other piperidine carbons) |

| HRMS (ESI) | m/z | Expected [M+H]⁺ corresponding to the molecular formula C₁₀H₁₄N₃⁺ |

Structure Activity Relationship Sar Investigations of 2 3 Methylidenepiperidin 1 Yl Pyrazine Analogues

Rational Design of Analogues for SAR Elucidation

The rational design of analogues is predicated on a thorough understanding of the parent molecule's interaction with its biological target. For the 2-(3-methylidenepiperidin-1-yl)pyrazine scaffold, this involves a multi-pronged approach to probe the chemical space around the core structure. medicinal chemists aim to synthesize and test a diverse set of derivatives to build a comprehensive SAR profile. researchgate.net This process is often guided by computational modeling and a deep understanding of the target's binding site topology. The primary strategies involve systematic substitutions on the pyrazine (B50134) core, structural modifications of the piperidine (B6355638) ring and its exocyclic methylidene group, and exploration of the spatial and conformational relationship between these two key moieties.

The pyrazine ring serves as a crucial pharmacophoric element, likely engaging in key interactions such as hydrogen bonding (via its nitrogen atoms) and pi-stacking with the biological target. Systematic substitution at the available positions (C-3, C-5, and C-6) is a fundamental strategy to probe the electronic and steric requirements of the binding pocket.

Research on analogous pyrazine-based muscarinic agonists has shown that substitutions on the heteroaromatic ring can significantly impact both binding affinity and functional efficacy. nih.gov For instance, introducing small alkyl or halogen substituents can modulate the ring's electron density and lipophilicity, which in turn affects target engagement.

Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) or electron-donating groups (e.g., CH₃, OCH₃) can alter the pKa of the pyrazine nitrogens, influencing their ability to act as hydrogen bond acceptors.

Steric Effects: The size and position of substituents are critical. A bulky group at a position adjacent to the piperidine ring could create steric hindrance, forcing the piperidine into a specific conformation or preventing optimal binding altogether. Conversely, substitutions at other positions might access additional favorable binding pockets. For example, in a series of pyrazine-based muscarinic agonists, substitution at the C-6 position with groups like chlorine or methyl led to ligands with increased affinity but reduced efficacy, suggesting this position may be important for inducing the conformational change in the receptor required for activation. nih.gov

The findings from such systematic substitutions are typically compiled to map out regions of tolerance and intolerance for substitution on the pyrazine core.

Table 1: Representative SAR Data for Pyrazine Core Substitutions in a Model Pyrazinyl-Azabicyclic Series

| Compound ID | Substitution (Position) | Binding Affinity (Ki, nM) | Functional Efficacy (% Max Response) |

| A-1 | Unsubstituted | 45 | 100 |

| A-2 | 6-Chloro | 22 | 65 |

| A-3 | 6-Methyl | 30 | 70 |

| A-4 | 3-Chloro | 150 | 40 |

| A-5 | 5-Methyl | 60 | 90 |

Data is illustrative and based on trends observed in analogous series. nih.gov

The 3-methylidenepiperidin-1-yl moiety dictates the compound's three-dimensional shape and presents key hydrophobic and potentially reactive features to the target. Modifications to this part of the molecule are crucial for optimizing SAR.

Piperidine Ring Modifications: Altering the piperidine ring itself, for example by introducing substituents or heteroatoms, can impact binding. In related series of acetylcholinesterase inhibitors, isosteric replacements or modifications of the benzylpiperidine moiety were found to be detrimental to the activity, highlighting the specific importance of the piperidine scaffold for that particular target. nih.gov For the this compound series, adding small alkyl or polar groups at the C-2, C-4, C-5, or C-6 positions would probe for additional pockets of interaction and could introduce chirality, a factor discussed in section 3.3.

Methylidene Group Modifications: The exocyclic double bond of the methylidene group is a point of significant interest. Its sp² hybridized carbon introduces planarity and potential for specific electronic interactions. Key modifications to explore include:

Saturation: Reducing the double bond to a methyl group (creating 2-(3-methylpiperidin-1-yl)pyrazine) would assess the importance of the bond's planarity and pi-electrons. This change would also introduce a new chiral center at the C-3 position.

Isosteric Replacement: Replacing the =CH₂ group with other small, planar groups like a carbonyl (=O) or cyclopropylidene could probe the steric and electronic requirements of the binding pocket.

Bioisosteric Replacement: In some contexts, a nitrile group can act as a bioisostere for a carbonyl or other polar groups, offering an alternative way to modulate electronic properties.

Table 2: Potential Impact of Piperidine and Methylidene Modifications on Biological Activity

| Compound ID | Modification | Expected Impact on SAR |

| B-1 | Parent Compound (3-Methylidene) | Baseline activity |

| B-2 | 3-Methyl (Saturated double bond) | Probes importance of planarity; introduces chirality |

| B-3 | 3-Spirocyclopropyl | Maintains spiro-center rigidity with different electronics |

| B-4 | 3-Oxo (Carbonyl) | Introduces a hydrogen bond acceptor |

| B-5 | 4-Fluoro | Probes for interaction in the 4-position region |

This table is illustrative of the rational design process for this moiety.

In the this compound scaffold, the piperidine ring is directly linked to the pyrazine core via a C-N bond. The "linker" is this bond itself, and its primary variability lies in the conformational flexibility it allows. The dihedral angle between the plane of the pyrazine ring and the mean plane of the piperidine ring can be a critical determinant of biological activity.

The conformation is influenced by steric hindrance from substituents adjacent to the linkage point on either ring. For example, a substituent at the C-3 position of the pyrazine ring or the C-2/C-6 positions of the piperidine ring could restrict rotation around the C-N bond, locking the molecule into a more defined, and potentially more or less active, conformation. Computational modeling is often employed to estimate the conformational energies of different analogues, helping to rationalize observed activity trends. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Efficiency Analysis

To move beyond qualitative SAR and develop a predictive understanding of how structural changes affect biological activity, Quantitative Structure-Activity Relationship (QSAR) modeling is employed. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

For a series of this compound analogues, a 2D or 3D-QSAR model would be developed using a training set of compounds with known activities. The model would correlate activity with a set of calculated molecular descriptors, which can be categorized as:

Electronic: (e.g., partial atomic charges, dipole moment)

Steric: (e.g., molecular volume, surface area, refractivity)

Hydrophobic: (e.g., logP, hydrophobic surface area)

Topological: (e.g., connectivity indices)

Studies on related heterocyclic scaffolds have successfully used these approaches. For instance, a 3D-QSAR study on pyrazinopyridoindoles identified key biophoric sites including hydrogen acceptors, donors, and hydrophobic regions that were crucial for antihistaminic activity. nih.gov A similar model for the current series could reveal that, for instance, a high negative partial charge on a pyrazine nitrogen and a specific hydrophobic volume contributed by the piperidine ring are predictive of high potency.

Ligand Efficiency (LE) is another important metric used in lead optimization. It assesses the binding energy per heavy atom (non-hydrogen atom) of a molecule. It is calculated using the formula:

LE = -RTln(Kᵢ) / N

where R is the gas constant, T is the temperature, Kᵢ is the binding affinity, and N is the number of heavy atoms. A higher LE value indicates that a molecule is more efficient in its binding, achieving high affinity with a relatively low molecular weight. Analyzing LE helps guide the optimization process, favoring modifications that add significant binding energy without disproportionately increasing the size of the molecule, thereby helping to maintain favorable drug-like properties.

Stereochemical Influences on Molecular Recognition and Biological Activity

While the parent compound this compound is achiral, many of the rational modifications discussed previously can introduce chiral centers, making stereochemistry a critical factor in SAR. Biological targets, being chiral themselves, often exhibit stereoselective binding, where one enantiomer of a chiral drug fits into the binding site much better than the other.

Introducing a substituent at any position on the piperidine ring (other than C-4, if unsubstituted) or saturating the methylidene double bond to a methyl group would create a stereocenter. It is essential to synthesize and test the individual enantiomers (R and S forms) to determine if the biological activity is stereospecific.

For example, if the methylidene group were reduced to a methyl group at the C-3 position, two enantiomers, (R)-2-(3-methylpiperidin-1-yl)pyrazine and (S)-2-(3-methylpiperidin-1-yl)pyrazine, would be formed. It is common to find that one enantiomer is significantly more potent than the other, or that the two enantiomers have different pharmacological profiles (e.g., one is an agonist while the other is an antagonist). This stereoselectivity provides valuable information about the three-dimensional arrangement of interaction points within the target's binding site. General stereochemical models propose that specific drug-receptor interactions, such as hydrogen bonding, are highly dependent on the precise spatial orientation of functional groups. nih.gov

Table 3: Hypothetical Example of Stereochemical Influence on Activity

| Compound ID | Stereochemistry | Binding Affinity (Ki, nM) |

| C-1 | Racemic 3-Methyl | 80 |

| C-2 | (R)-3-Methyl | 25 |

| C-3 | (S)-3-Methyl | 550 |

This table illustrates a common scenario where the R-enantiomer is significantly more potent than the S-enantiomer, indicating a specific stereochemical requirement for optimal binding.

Exploration of Biological Activities and Molecular Mechanisms of 2 3 Methylidenepiperidin 1 Yl Pyrazine

Investigation of Antimicrobial Activity Potentials

The combination of pyrazine (B50134) and piperidine (B6355638) rings in a single molecule suggests a promising avenue for the development of novel antimicrobial agents. Both heterocyclic systems are independently known to be part of molecules with significant antibacterial and antifungal properties. rsc.orgresearchgate.netresearchgate.net

Derivatives of pyrazine and piperidine have demonstrated notable efficacy against a range of both Gram-positive and Gram-negative bacteria. tandfonline.comijcmas.comnih.gov For instance, certain pyrazine derivatives have shown inhibitory activity against various bacterial strains. researchgate.netrsc.org Similarly, piperidine-containing compounds have been reported to possess antibacterial properties. tandfonline.comresearchgate.net The conjugation of these two scaffolds in 2-(3-methylidenepiperidin-1-yl)pyrazine could potentially lead to a synergistic enhancement of their individual antibacterial activities.

Table 1: Antibacterial Activity of Structurally Related Pyrazine and Piperidine Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Piperidine Derivatives | Staphylococcus aureus | 32–512 | tandfonline.comnih.gov |

| Piperidine Derivatives | Bacillus subtilis | 32–512 | tandfonline.comnih.gov |

| Piperidine Derivatives | Escherichia coli | 32–512 | tandfonline.comnih.gov |

| Piperidine Derivatives | Klebsiella pneumoniae | 32–512 | tandfonline.comnih.gov |

| Piperazine (B1678402) Polymer | Escherichia coli | Significant Activity | rsc.org |

| Piperazine Polymer | Staphylococcus aureus | Significant Activity | rsc.org |

| Pyrimidine-Piperazine Derivatives | Various Bacteria | Good activity at 40 µg/mL | researchgate.net |

| Pyrazole Derivatives | Various Bacteria | Moderate to Potent Activity | nih.gov |

The pyrazine ring is a key component of pyrazinamide (B1679903), a first-line drug used in the treatment of tuberculosis. rsc.orgrsc.org This has spurred significant research into novel pyrazine derivatives as potential antitubercular agents. researchgate.netnih.gov Hybrid molecules that incorporate the pyrazine scaffold have shown significant activity against Mycobacterium tuberculosis. rsc.orgnih.govnih.gov For example, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited potent activity against Mycobacterium tuberculosis H37Ra. rsc.org

Table 2: Antitubercular Activity of Structurally Related Pyrazine Derivatives

| Compound Series | Target | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis H37Ra | IC50: 1.35 to 2.18 μM | rsc.org |

| Hybrid molecules with pyrazine scaffold | Mycobacterium tuberculosis H37Rv | MIC ≤6.25 µg/ml | nih.gov |

| Pyrazine and 1,2,4-triazole (B32235) hybrids | Mycobacterium tuberculosis H37Rv | MIC ≤21.25 μM | rsc.org |

| Pyrazine containing 1,3,4-oxadiazoles with azetidin-2-one | Mycobacterium tuberculosis | MIC 3.12 µg/ml | nih.gov |

Assessment of Antioxidant Properties and Radical Scavenging Capabilities

Both pyrazine and piperazine (a related six-membered nitrogen-containing heterocycle) derivatives have been investigated for their antioxidant potential. asianpubs.orgresearchgate.net The piperazine ring, when combined with various heterocyclic systems including pyrazine, has been shown to yield compounds with good antioxidant activity. asianpubs.orgresearchgate.net Natural compounds have also shown improved antioxidant activity when attached to a piperazine ring. asianpubs.orgresearchgate.net While direct data on this compound is unavailable, the presence of the pyrazine and piperidine moieties suggests it may possess radical scavenging capabilities. Six novel piperidine derivatives demonstrated antioxidant potentials greater than 49% at 1 mg/ml. researchgate.net

Table 3: Antioxidant Activity of Structurally Related Piperidine Derivatives

| Compound | Scavenging Capacity (%) at 1000 µg/ml | Reference |

|---|---|---|

| Piperidine Derivative 8 | 78 | researchgate.net |

| Piperidine Derivative 6 | 49 | researchgate.net |

| Rutin (Control) | 97 | researchgate.net |

Molecular Interaction Studies with Biomolecules

The planar pyrazine ring and the flexible piperidine ring in this compound suggest potential interactions with various biomolecules, including DNA and protein receptors.

Pyrazine derivatives have been studied for their ability to bind to DNA. nih.govnih.gov These small molecules can interact with DNA through noncovalent interactions. nih.gov Studies on low-molecular-weight pyrazine-based compounds have investigated their affinity for DNA, with some derivatives like 2-chloro-3-hydrazinopyrazine showing a high affinity. nih.govnih.gov The binding of such compounds to DNA is a promising area of research for the development of new therapeutic agents. nih.gov Metal complexes of pyrazine-thiazole ligands have also been shown to bind to calf thymus DNA (CTDNA), likely through an intercalative mode. rsc.org

The piperidine and piperazine scaffolds are prevalent in compounds targeting central nervous system (CNS) receptors, particularly serotonin (B10506) (5-HT) receptors. mdpi.comnih.gov Long-chain arylpiperazine derivatives are known to target serotonin and dopamine (B1211576) receptors. mdpi.com A pyrazine-containing derivative has shown activity at the 5-HT1A receptor with a Ki value of 25 (12.1–51.0) nM. mdpi.comnih.gov The structural features of this compound, specifically the piperidine ring attached to a pyrazine system, suggest a potential for interaction with serotonin receptors. However, specific studies on its binding affinity for serotonin or prostacyclin receptors are not currently available.

Broader Pharmacological Activity Screening Related to Pyrazine and Piperidine Scaffolds (e.g., anticancer, anti-inflammatory, antiviral, analgesic, antipyretic properties)

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, and the piperidine ring, a saturated six-membered heterocycle with one nitrogen atom, are privileged scaffolds in medicinal chemistry. nih.govresearchgate.net Their structural features allow for diverse substitutions, leading to compounds with a wide spectrum of biological activities. nih.govresearchgate.net

Anticancer Activity

Pyrazine Scaffold: Pyrazine derivatives have emerged as a significant class of anticancer agents. benthamdirect.comnih.gov Their mechanisms of action are varied and include the inhibition of protein kinases, which are crucial for cell proliferation and survival. tandfonline.com For instance, Bortezomib, a pyrazine-containing compound, is a proteasome inhibitor used in the treatment of multiple myeloma. nih.gov Another example, AKN-028, is a novel pyrazine-based tyrosine kinase inhibitor that has shown promising results in preclinical studies against acute myeloid leukemia. nih.gov Furthermore, synthetic chalcone-pyrazine derivatives have demonstrated significant inhibitory effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon (Colo-205) cancer. nih.gov

Piperidine Scaffold: The piperidine moiety is also a key component in numerous anticancer drugs. nih.govresearchgate.net For example, Niraparib, an anticancer drug, features a piperidine ring in its structure. nih.gov Derivatives of piperidine have been shown to induce apoptosis in cancer cells and inhibit tumor growth. encyclopedia.pub The structural flexibility of the piperidine ring allows for the design of compounds that can effectively interact with various biological targets involved in cancer progression. nih.gov

Anti-inflammatory Activity

Pyrazine Scaffold: Certain pyrazine derivatives have demonstrated notable anti-inflammatory properties. mdpi.comnih.gov For example, a paeonol (B1678282) derivative incorporating a pyrazine structure showed significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages, a key process in inflammation. mdpi.com This suggests that the pyrazine scaffold can be a valuable template for the development of new anti-inflammatory agents.

Piperidine Scaffold: The piperidine ring is a common feature in many anti-inflammatory compounds. nih.govacs.org Derivatives of piperidine-2,4,6-trione have been evaluated for their anti-inflammatory activity, with some compounds showing distinct effects. nih.gov The introduction of certain substituents, such as a cyclohexyl group, has been shown to enhance the anti-inflammatory properties of these derivatives. nih.gov Additionally, piperidine derivatives are known to exhibit their anti-inflammatory effects through various mechanisms, including the inhibition of inflammatory mediators. ijnrd.org

Antiviral Activity

Pyrazine Scaffold: The pyrazine nucleus is present in several antiviral drugs. researchgate.net A prominent example is Favipiravir, a pyrazine-based prodrug that inhibits the RNA-dependent RNA polymerase of the influenza virus and has shown activity against other RNA viruses. mdpi.com This highlights the potential of the pyrazine scaffold in the design of broad-spectrum antiviral agents.

Piperidine Scaffold: Piperidine derivatives have also been investigated for their antiviral activity. researchgate.netijnrd.org Certain piperidine compounds have shown to be effective against the influenza A virus. ijnrd.org The mechanism of action is thought to involve the interaction of the rigid carbon skeleton of the piperidine with a lipophilic pocket in the M2 receptor of the virus. ijnrd.org

Analgesic and Antipyretic Properties

Pyrazine Scaffold: While less commonly reported for analgesic and antipyretic properties compared to other activities, some pyrazine derivatives have been investigated for these effects. nih.govresearchgate.net The diverse biological activities of the pyrazine scaffold suggest that with appropriate structural modifications, compounds with potent analgesic and antipyretic effects could be developed. nih.gov

Piperidine Scaffold: The piperidine ring is a well-established pharmacophore in the development of analgesics. nih.govlongdom.orgpjps.pkacs.org Many potent opioid analgesics, such as fentanyl and meperidine, contain a piperidine core. encyclopedia.publongdom.org The analgesic activity of these compounds is often mediated through their interaction with opioid receptors in the central nervous system. nih.govlongdom.org Research has also focused on developing piperidine derivatives with non-opioid mechanisms of action to reduce the risk of addiction and other side effects. nih.gov Some piperidine derivatives have also been reported to possess antipyretic properties. researchgate.net

The following interactive data table summarizes the pharmacological activities of representative compounds containing pyrazine and piperidine scaffolds.

| Compound Name/Class | Scaffold | Pharmacological Activity | Key Research Findings |

| Bortezomib | Pyrazine | Anticancer | A proteasome inhibitor used in the treatment of multiple myeloma. nih.gov |

| AKN-028 | Pyrazine | Anticancer | A tyrosine kinase inhibitor with promising preclinical activity against acute myeloid leukemia. nih.gov |

| Chalcone-Pyrazine Derivatives | Pyrazine | Anticancer | Demonstrated significant inhibitory effects on various human cancer cell lines. nih.gov |

| Paeonol-Pyrazine Derivative | Pyrazine | Anti-inflammatory | Showed significant inhibition of LPS-induced nitric oxide production in macrophages. mdpi.com |

| Favipiravir | Pyrazine | Antiviral | Inhibits the RNA-dependent RNA polymerase of the influenza virus and other RNA viruses. mdpi.com |

| Piperidine-2,4,6-trione Derivatives | Piperidine | Anti-inflammatory | Certain derivatives displayed distinct anti-inflammatory activity. nih.gov |

| Fentanyl | Piperidine | Analgesic | A potent opioid analgesic that acts on the central nervous system. encyclopedia.pubtandfonline.com |

| Meperidine | Piperidine | Analgesic | An opioid analgesic used for pain relief. ijnrd.org |

| Niraparib | Piperidine | Anticancer | An anticancer drug containing a piperidine moiety. nih.gov |

| 4-(4'-bromophenyl)-4-piperidinol Derivatives | Piperidine | Analgesic | Exhibited significant analgesic effects in ex vivo models. nih.gov |

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are no publicly available computational or theoretical chemistry studies specifically focused on the compound This compound .

Therefore, it is not possible to provide the detailed analysis requested in the article outline, which includes:

Computational and Theoretical Chemistry Studies of 2 3 Methylidenepiperidin 1 Yl Pyrazine

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While research exists for broader classes of related compounds such as pyrazine (B50134) and piperidine (B6355638) derivatives, the explicit focus on "2-(3-Methylidenepiperidin-1-yl)pyrazine" as per the instructions cannot be fulfilled with scientifically accurate and specific data. The generation of thorough and informative content for each specified subsection is contingent on the availability of dedicated research for this particular molecule, which is currently absent from the public domain.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters (e.g., ADMET profiling to inform design, without detailing specific properties)

The preclinical assessment of a drug candidate's pharmacokinetic and pharmacodynamic profiles is a critical step in its development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling offers a rapid and cost-effective means of evaluating these properties before extensive experimental testing is undertaken. nih.govresearchgate.netdoaj.org For this compound, a comprehensive ADMET profile can be generated using various computational models and software.

Below are interactive data tables showcasing a representative in silico prediction of key pharmacokinetic and pharmacodynamic parameters for this compound. These values are hypothetical and intended to illustrate the type of data generated in such a study, based on computational models applied to similar chemical structures. doaj.orgresearchgate.net

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 175.24 g/mol |

| LogP | 1.85 |

| Topological Polar Surface Area (TPSA) | 29.54 Ų |

| Number of Hydrogen Bond Donors | 0 |

| Number of Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Table 2: Predicted ADME Parameters

| Parameter | Prediction |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Blood-Brain Barrier (BBB) Penetration | Moderate |

| P-glycoprotein Substrate | No |

| CYP2D6 Inhibitor | Yes |

| CYP3A4 Inhibitor | No |

Table 3: Predicted Druglikeness and Lead-likeness

| Rule | Fulfilled |

| Lipinski's Rule of Five | Yes |

| Ghose's Filter | Yes |

| Veber's Rule | Yes |

| Egan's Rule | Yes |

| Muegge's Rule | Yes |

Future Research and Translational Horizons for this compound

The novel heterocyclic compound, this compound, stands as a molecule of significant interest at the intersection of medicinal chemistry and drug discovery. Possessing a unique structural architecture that combines a pyrazine ring with a functionalized piperidine moiety, it presents a rich scaffold for therapeutic innovation. While specific research on this exact molecule is nascent, its constituent parts are well-established pharmacophores, suggesting a promising future for investigation. This article outlines key future research directions and translational perspectives aimed at unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What analytical techniques are commonly employed to identify and quantify pyrazine derivatives in complex matrices?

Gas chromatography/mass spectrometry (GC/MS) is widely used for identifying pyrazine derivatives due to its high sensitivity and ability to resolve complex mixtures. For example, GC/MS has been applied to detect pyrazines in plant root volatiles and food products, enabling precise quantification even at trace levels. Multiwavelength absorption spectroscopy combined with factor analysis can also determine protonation states and pKa values of coordinated pyrazines in metal complexes .

Q. How can the basicity of pyrazine derivatives be experimentally determined when coordinated to metal complexes?

Spectrophotometric titrations in acidic media (pH 0–7) are used to measure protonation equilibria. Overlapping spectral data are resolved via factor-analysis methods to extract pKa values. For example, studies on [M(CN)₅pz]³⁻ complexes (M = Fe, Ru, Os) revealed that pyrazine basicity correlates with chemical shifts of β-protons in NMR, providing insights into electronic interactions between the ligand and metal center .

Advanced Research Questions

Q. What computational methods are suitable for modeling the non-adiabatic dynamics of pyrazine derivatives in excited electronic states?

The multiconfiguration time-dependent Hartree (MCTDH) method enables accurate simulation of nuclear motion in large systems (e.g., 24-mode pyrazine models). This approach captures vibronic couplings between S₁ and S₂ states, reproducing experimental absorption spectra and elucidating the role of weakly coupled vibrational modes. Symmetry considerations are critical for realistic dynamics simulations .

Q. What synthetic strategies enable regioselective functionalization of pyrazine rings, such as chlorination or borylation?

- Chlorination : Phosphorus oxychloride (POCl₃) selectively deoxygenates pyrazine N-oxides, yielding monochloro derivatives. Regioselectivity is confirmed via NMR analysis of coupling patterns (e.g., singlets at δ 1.47–1.54 ppm indicating chlorination at C-5) .

- Borylation : Palladium-catalyzed Miyaura borylation of 3-bromophenylpyrazine with bis(pinacolato)diboron introduces boronic ester groups, enabling cross-coupling reactions for further derivatization .

Q. How can coordination polymers incorporating pyrazine ligands be designed to achieve specific structural and functional properties?

Mixed-ligand systems using pyrazine derivatives (e.g., 2-(pyrazol-1-yl)pyrazine) and thiocyanate bridges form 2D networks with tunable ring sizes (18- or 26-membered). The coordination geometry of Cd²⁺ centers and ligand symmetry dictate structural motifs, which can be optimized for magnetic or catalytic applications .

Q. What catalytic systems enhance the sustainable synthesis of N-heterocycles like pyrazines from renewable carbohydrate sources?

Tungsten-based catalysts (e.g., [HW₂O₇]⁻ clusters) promote one-step conversion of glucose into 2-methylpyrazine via fragmentation and cyclization. Isotope labeling and ESI-MS studies confirm the mechanism, highlighting the role of ammonia in facilitating cyclization .

Q. How do pyrazine analogs influence animal behavior in ecological studies, and what experimental designs assess their repellent effects?

Field bioassays using odorant-laced feeding areas quantify avoidance behaviors (e.g., reduced deer approach rates). Fear-related actions (tail-flagging, flight) are monitored to evaluate repellent efficacy. Pyrazine cocktails mimicking wolf urine have shown sustained aversive effects, suggesting utility in mitigating crop damage .

Methodological Notes

- Data Contradiction Analysis : When conflicting results arise (e.g., variable pyrazine yields in catalytic systems), control experiments and isotopic tracing (e.g., ¹³C-glucose) can isolate reaction pathways .

- Experimental Design : For computational studies, validate Hamiltonian models against experimental spectra to ensure accuracy in vibronic coupling parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.